N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
CAS No.: 1049450-52-3
Cat. No.: VC4266939
Molecular Formula: C19H13FN4O2S
Molecular Weight: 380.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049450-52-3 |
|---|---|
| Molecular Formula | C19H13FN4O2S |
| Molecular Weight | 380.4 |
| IUPAC Name | N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H13FN4O2S/c20-12-7-5-11(6-8-12)15-9-24-16(10-27-19(24)23-15)18(26)22-14-4-2-1-3-13(14)17(21)25/h1-10H,(H2,21,25)(H,22,26) |
| Standard InChI Key | FNDXPOJNHZJXPJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Introduction
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds, specifically featuring an imidazo[2,1-b]thiazole core. This core is known for its diverse biological activities, including potential anti-inflammatory and antiviral effects. The presence of fluorine and amide functionalities enhances its biological profile and solubility characteristics.
Synthesis of N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]13thiazole-3-carboxamide
The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions to optimize yield and minimize by-products. Starting materials such as hydrazides and isothiocyanates are commonly used in the synthesis of imidazo[2,1-b]thiazole derivatives.
Potential Applications
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide may have several promising applications due to its structural features and potential biological activities. Continued research into this compound could yield significant insights into its therapeutic potential and broaden its application scope across scientific disciplines.
Mechanism of Action
The mechanism of action for N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is not fully elucidated but may involve interactions with specific biological targets. Understanding the precise mechanism requires further biochemical assays and pharmacological studies.
Chemical Reactions
This compound can participate in several chemical reactions typical for amides and heterocycles, including nucleophilic reactions. These reactions can be harnessed for further functionalization or degradation studies.
Data Tables
Due to the limited availability of specific data on N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide, the following table provides general information on related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume